Biochemical Potency Benchmarking: CARM1-IN-3 Exhibits Low‑Nanomolar Activity with a Distinct Selectivity Window
CARM1‑IN‑3 dihydrochloride inhibits CARM1 with an IC₅₀ of 0.07 μM (70 nM) [REFS‑1]. This potency is comparable to SGC2085 (50 nM) [REFS‑2] and substantially higher than iCARM1 (12.3 μM) [REFS‑3] or CARM1‑IN‑1 (8.6 μM) [REFS‑4]. While more recent inhibitors such as CARM1‑IN‑5 (2 nM) [REFS‑5] and EZM2302 (6 nM) [REFS‑6] offer enhanced potency, CARM1‑IN‑3 dihydrochloride maintains a well‑characterized selectivity profile with minimal cross‑reactivity to CARM3 (IC₅₀ > 25 μM) [REFS‑1].
| Evidence Dimension | IC₅₀ for CARM1 enzymatic inhibition |
|---|---|
| Target Compound Data | 0.07 µM (70 nM) |
| Comparator Or Baseline | SGC2085: 50 nM; EZM2302: 6 nM; CARM1-IN-4: 9 nM; CARM1-IN-5: 2 nM; iCARM1: 12.3 µM; CARM1-IN-1: 8.6 µM |
| Quantified Difference | Positioned in the low‑nanomolar range; 176‑fold more potent than iCARM1, 123‑fold more potent than CARM1-IN-1 |
| Conditions | Biochemical methyltransferase assay using purified CARM1 protein |
Why This Matters
Researchers requiring a CARM1 inhibitor with validated, intermediate potency (nanomolar range) and a defined selectivity profile can select CARM1‑IN‑3 dihydrochloride to avoid the off‑target liabilities of less‑selective probes.
- [1] MedChemExpress. CARM1-IN-3 dihydrochloride Datasheet. HY-15214A. View Source
- [2] Drew AE, et al. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma. Sci Rep. 2017;7:17993. View Source
